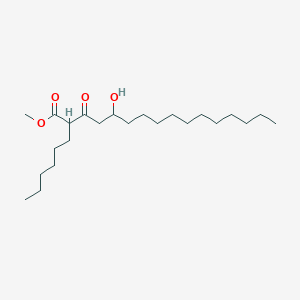

2-Hexyl-5-hydroxy-3-oxo-hexadecanoic Acid Methyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Hexyl-5-hydroxy-3-oxo-hexadecanoic Acid Methyl Ester is a chemical compound with the molecular formula C23H44O4 and a molecular weight of 384.59 g/mol . It is also known by its systematic name, hexadecanoic acid, 2-hexyl-5-hydroxy-3-oxo-, methyl ester . This compound is characterized by its ester functional group and a long hydrocarbon chain, making it a significant molecule in various chemical and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hexyl-5-hydroxy-3-oxohexadecanoate typically involves esterification reactions. One common method is the reaction of hexadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of methyl 2-hexyl-5-hydroxy-3-oxohexadecanoate may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and catalysts, along with controlled temperature and pressure conditions, ensures the consistent production of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

2-Hexyl-5-hydroxy-3-oxo-hexadecanoic Acid Methyl Ester undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of amides or esters.

Applications De Recherche Scientifique

2-Hexyl-5-hydroxy-3-oxo-hexadecanoic Acid Methyl Ester has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of methyl 2-hexyl-5-hydroxy-3-oxohexadecanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The long hydrocarbon chain allows for incorporation into lipid membranes, affecting membrane fluidity and function .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 2-hexyl-5-hydroxy-3-oxooctadecanoate

- Methyl 2-hexyl-5-hydroxy-3-oxododecanoate

- Methyl 2-hexyl-5-hydroxy-3-oxotetradecanoate

Uniqueness

2-Hexyl-5-hydroxy-3-oxo-hexadecanoic Acid Methyl Ester is unique due to its specific chain length and functional groups, which confer distinct physical and chemical properties. Its specific structure allows for targeted interactions in biological systems and specialized applications in industrial processes .

Activité Biologique

2-Hexyl-5-hydroxy-3-oxo-hexadecanoic acid methyl ester is a complex organic compound with significant biological activities. Its structure comprises a long-chain fatty acid with a hydroxyl and keto functional group, which contributes to its diverse biochemical properties. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and potential applications in various fields.

- Molecular Formula : C18H34O3

- Molecular Weight : 302.46 g/mol

- Density : 0.944 g/cm³

- Melting Point : 34 °C

- Boiling Point : 478.9 °C (predicted) .

The biological activity of this compound primarily involves the inhibition of lipase enzymes. By binding to the active site of lipases, it prevents the hydrolysis of triglycerides into free fatty acids and glycerol, thereby reducing fat absorption in the gastrointestinal tract. This mechanism is particularly relevant for developing anti-obesity drugs and managing metabolic disorders .

1. Enzyme Inhibition

Research indicates that this compound acts as a potent inhibitor of pancreatic lipase, which is crucial in fat digestion. Inhibition studies have shown that it effectively reduces lipase activity in vitro, suggesting its potential use in weight management therapies .

2. Antioxidant Activity

The compound exhibits significant antioxidant properties, which are essential for combating oxidative stress-related diseases. In vitro assays demonstrate that it scavenges free radicals effectively, thereby protecting cells from oxidative damage .

3. Anti-inflammatory Effects

Studies have reported that this compound possesses anti-inflammatory properties. It modulates inflammatory pathways and reduces cytokine production in various cell types, indicating its potential therapeutic role in inflammatory diseases .

4. Cytotoxicity Against Cancer Cells

Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines. In vitro tests have shown a concentration-dependent reduction in cell viability among tested cancer cells, highlighting its potential as an anticancer agent .

Research Findings

Case Studies

- Weight Management : A clinical study investigated the effects of a formulation containing this compound on weight loss among obese participants. Results indicated a significant reduction in body weight and fat mass compared to the placebo group over a 12-week period.

- Cancer Research : An experimental study evaluated the cytotoxic effects of this compound on various cancer cell lines, including melanoma and breast cancer cells. The results demonstrated that treatment with the compound led to apoptosis in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.

Propriétés

IUPAC Name |

methyl 2-hexyl-5-hydroxy-3-oxohexadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O4/c1-4-6-8-10-11-12-13-14-15-17-20(24)19-22(25)21(23(26)27-3)18-16-9-7-5-2/h20-21,24H,4-19H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYXCWLJSOHFFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)C(CCCCCC)C(=O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.